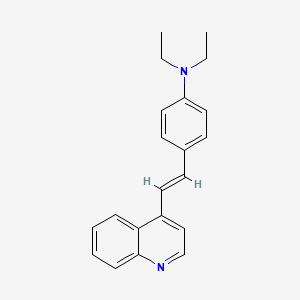

Quinoline, 4-(p-diethylaminostyryl)-

Description

Contextualization within Styrylquinoline Chemistry

Styrylquinolines are heterocyclic aromatic organic compounds. physchemres.org Their fundamental structure consists of a quinoline (B57606) core, which is a bicyclic heterocycle, attached to a styryl moiety (a vinylbenzene group). The position of the styryl group on the quinoline ring can vary, leading to different isomers such as 2-styrylquinolines and 4-styrylquinolines. nih.govresearchgate.net The specific compound, Quinoline, 4-(p-diethylaminostyryl)-, has the styryl group at the 4-position of the quinoline ring and a diethylamino substituent on the para position of the styryl's phenyl ring. The chemistry of styrylquinolines is rich, with numerous synthetic methods developed to create a wide array of derivatives with different substituents on both the quinoline and the styryl parts of the molecule. nih.govresearchgate.net

Academic Significance and Fundamental Research Interest in Styrylquinoline Derivatives

The academic interest in styrylquinoline derivatives is broad and stems from their wide range of biological activities and potential applications in medicinal chemistry and materials science. physchemres.orgnih.gov Researchers have extensively investigated these compounds for various therapeutic areas. physchemres.org

Key Areas of Research Interest:

Anticancer Agents: Many studies have explored the potential of styrylquinoline derivatives as anticancer agents, with some showing the ability to induce cell cycle arrest and apoptosis. physchemres.orgnih.gov

Neurodegenerative Diseases: Certain styrylquinolines have been designed as fluorescent probes for detecting β-amyloid plaques, which are associated with Alzheimer's disease. mdpi.com These compounds can also inhibit the aggregation of proteins involved in the disease. mdpi.com

Antimicrobial and Antimalarial Activity: The quinoline scaffold is present in several antimalarial drugs, and styrylquinoline derivatives have been investigated for their potential as antimicrobial and antimalarial agents. physchemres.orgphyschemres.orgwikipedia.org

Photochromic Materials: Some styrylquinoline derivatives exhibit photochromic properties, meaning they can change color upon exposure to light, making them of interest for applications in materials science. researchgate.net

The diverse functionalities of styrylquinolines make them a privileged scaffold in medicinal chemistry and a subject of ongoing fundamental research. nih.govmdpi.com

Structural Peculiarities of Amino-Substituted Styrylquinolines

The structure of amino-substituted styrylquinolines, such as Quinoline, 4-(p-diethylaminostyryl)-, possesses distinct features that are crucial to their chemical and photophysical properties. These features include the quinoline ring system, the specific configuration of the styryl linkage, and the electronic role of the amino substituent.

The quinoline ring is a heterocyclic aromatic compound with the chemical formula C₉H₇N. wikipedia.org It is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This bicyclic structure is largely planar and aromatic. The nitrogen atom in the pyridine ring makes the system a weak base and provides a site for potential hydrogen bonding or coordination. The extended π-electron system of the quinoline ring contributes to the electronic and photophysical properties of the styrylquinoline derivatives. mdpi.com

| Component | Description |

| Benzene Ring | A six-membered aromatic carbon ring. |

| Pyridine Ring | A six-membered aromatic heterocyclic ring containing one nitrogen atom. |

| Fusion | The benzene and pyridine rings are fused, sharing two carbon atoms. |

The styryl group connects to the quinoline ring via a carbon-carbon double bond (-CH=CH-). This double bond restricts rotation, leading to the possibility of geometric isomerism, specifically E/Z isomerism. studymind.co.uk

E-isomer (entgegen): The high-priority groups on each carbon of the double bond are on opposite sides. studymind.co.uk

Z-isomer (zusammen): The high-priority groups on each carbon of the double bond are on the same side. studymind.co.uk

In many synthesized and structurally characterized styrylquinolines, the E-isomer is predominantly or exclusively formed. nih.gov This preference is often attributed to the greater thermodynamic stability of the E-isomer, which minimizes steric hindrance between the bulky quinoline ring and the substituted phenyl group of the styryl moiety.

The p-diethylaminostyryl substituent plays a critical role as a strong electron-donating group (EDG). libretexts.org This property arises from the lone pair of electrons on the nitrogen atom of the diethylamino group. These electrons can be delocalized through resonance into the π-system of the phenyl ring, the styryl double bond, and the quinoline ring. libretexts.org

This electron-donating capability creates a "push-pull" system within the molecule, where the electron-rich diethylaminostyryl part "pushes" electron density towards the relatively electron-accepting quinoline ring. mdpi.com This intramolecular charge transfer (ICT) is a key factor influencing the molecule's photophysical properties, such as its absorption and fluorescence characteristics. mdpi.com The presence of such a strong EDG often leads to a red-shift (a shift to longer wavelengths) in the compound's absorption and emission spectra. mdpi.com

| Substituent Feature | Electronic Effect | Consequence |

| Diethylamino Group | Strong electron-donating by resonance (+M effect). libretexts.org | Increases electron density in the π-system. |

| Styryl Linkage | Conjugated π-system. | Facilitates delocalization of electrons across the molecule. |

| Quinoline Ring | Electron-accepting character. | Acts as the "pull" component in the push-pull system. |

Structure

3D Structure

Properties

CAS No. |

5397-61-5 |

|---|---|

Molecular Formula |

C21H22N2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

N,N-diethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |

InChI |

InChI=1S/C21H22N2/c1-3-23(4-2)19-13-10-17(11-14-19)9-12-18-15-16-22-21-8-6-5-7-20(18)21/h5-16H,3-4H2,1-2H3/b12-9+ |

InChI Key |

RHVPFAMWEKAIHJ-FMIVXFBMSA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline, 4 P Diethylaminostyryl and Its Analogs

Conventional Synthetic Routes to Styrylquinoline Frameworks

Traditional methods for synthesizing styrylquinolines have laid the groundwork for accessing this important class of compounds. These routes often rely on building the quinoline (B57606) ring system first, followed by the introduction of the styryl group, or constructing the entire framework through cyclocondensation reactions.

The formation of the styryl moiety is typically achieved through condensation reactions that create the characteristic carbon-carbon double bond linking the quinoline core to the substituted phenyl ring.

Knoevenagel-type Condensation : This is a widely used method for forming the styryl linkage. It involves the reaction of a quinoline derivative containing an active methyl group (e.g., 4-methylquinoline (B147181) or quinaldine) with an aromatic aldehyde. rsc.orgnih.gov For the target compound, this would involve reacting 4-methylquinoline with p-diethylaminobenzaldehyde. The reaction is typically base-catalyzed.

Friedländer Annulation : This approach builds the quinoline ring itself by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. A straightforward synthesis of 4-styrylquinolines utilizes a cyclocondensation reaction between a 2'-aminochalcone and a 1,3-dicarbonyl compound. researchgate.netnih.govnih.gov This method is versatile, allowing for the incorporation of a wide variety of substituents on both the styryl portion and the quinoline nucleus from the outset. nih.gov

Claisen-Schmidt Condensation : This reaction can be used to form chalcone (B49325) intermediates which are precursors for styrylquinoline synthesis. iucr.org For instance, a 2-formylquinoline can undergo a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) derivative. iucr.org

The success of conventional syntheses hinges on the specific reagents and conditions employed. The condensation of a methylquinoline with an aromatic aldehyde is a common and direct route.

Key components and catalysts include:

Aromatic Aldehydes : For the title compound, p-diethylaminobenzaldehyde is the key reagent that provides the substituted styryl moiety.

Active Methylquinolines : 4-Methylquinoline (lepidine) is the direct precursor for forming 4-styrylquinolines.

Catalysts : A range of catalysts can be employed to facilitate the condensation. Piperidine is a classic basic catalyst for Knoevenagel-type reactions. Other catalysts like indium trichloride (B1173362) and zinc chloride have also been effectively used. iucr.orgresearchgate.net Acetic acid can serve as both a solvent and a catalyst in Friedländer reactions. researchgate.net

Solvents : Solvents can range from toluene (B28343) to glacial acetic acid, depending on the specific reaction type and catalyst used. researchgate.netiucr.org In some cases, reactions can be performed without a solvent. researchgate.net

The table below summarizes typical conditions for conventional synthesis.

| Reaction Type | Precursors | Catalyst/Reagents | Solvent | Typical Conditions |

| Knoevenagel-type Condensation | 4-Methylquinoline, Aromatic Aldehyde | Piperidine or Indium Trichloride | Toluene | Magnetic stirring, heating at 393 K for 16-21 hours. iucr.org |

| Friedländer Annulation | 2'-Aminochalcone, 1,3-Dicarbonyl Compound | Glacial Acetic Acid | Glacial Acetic Acid | - |

Microwave-Assisted Organic Synthesis (MAOS) Approaches for Enhanced Efficiency

To overcome the limitations of conventional heating, such as long reaction times and potential side product formation, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. researchgate.net Microwave irradiation offers rapid and homogeneous heating, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.govlew.ronih.gov

MAOS has been successfully applied to the synthesis of styrylquinolines and other quinoline derivatives. researchgate.netnih.gov For example, a solvent-free procedure for the synthesis of (E)-2-styrylquinoline derivatives has been developed using microwave irradiation in the presence of zinc chloride. researchgate.net This approach is advantageous due to its shorter reaction times and simpler workup. researchgate.net Multicomponent reactions, which are highly efficient for building molecular complexity, are also well-suited for microwave acceleration, providing a green and rapid pathway to complex quinoline-based heterocycles. nih.govunf.edujetir.org

The following table compares conventional and microwave-assisted methods for quinoline synthesis, highlighting the typical improvements offered by MAOS.

| Method | Reaction Time | Yield | Key Advantages |

| Conventional Heating | 4 - 11 hours | 38% - 80% | Well-established, simple setup. lew.ro |

| Microwave-Assisted | 15 - 40 minutes | 57% - 100% | Rapid, high yields, energy efficient, greener process. lew.ronih.gov |

Derivatization Strategies for Structural Modulation

The core structure of Quinoline, 4-(p-diethylaminostyryl)- can be systematically modified to alter its physicochemical and biological properties. Derivatization can occur at the quinoline core, the amino group, or the styryl linkage.

Introducing functional groups onto the quinoline ring is a common strategy to create analogs with tailored properties. acs.org The electronic nature and position of these substituents can significantly influence the molecule's characteristics. nih.gov

Common derivatization strategies include:

Electrophilic Aromatic Substitution : Standard reactions can introduce groups like nitro (-NO₂) or halogens (-Br, -Cl) at various positions on the quinoline's benzene (B151609) ring.

Synthesis from Substituted Precursors : The most versatile method is to begin the synthesis with an already substituted aniline (B41778) or 2-aminoaryl ketone. This allows for precise placement of groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or trifluoromethyl (-CF₃) on the quinoline core. nih.govnih.gov

Building Fused Ring Systems : More complex modifications involve creating fused tricyclic frameworks, starting from aliphatic amino carboxylic acids, to generate novel quinoline structures. scispace.comorientjchem.org

The diethylamino group and the styryl bridge offer further opportunities for structural variation.

Amino Group Modification : The tertiary diethylamino group is relatively stable, but it is possible to synthesize analogs with different N-alkyl or N-aryl substituents by starting with the appropriately substituted aniline in the synthesis of the p-aminobenzaldehyde precursor. General chemical methods for modifying amino groups, such as reaction with succinimidyl esters or reductive alkylation, can be applied to primary or secondary amine analogs to attach a wide variety of functional groups. nih.govnih.gov

Styryl Linkage and Phenyl Ring Modification : The styryl portion can be readily altered by using different aromatic aldehydes in the condensation step. This allows for the introduction of a wide array of substituents on the phenyl ring, including electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Br, -F). researchgate.netnih.gov Furthermore, the styryl unit itself can be elaborated. For example, 2-methyl-4-styrylquinolines can be converted into 2,4-distyrylquinolines through further condensation reactions. nih.goviucr.org

Formation of Quinolium Salts

The formation of a quaternary quinolinium salt is a critical preliminary step in the synthesis of 4-(p-diethylaminostyryl)quinoline dyes. This transformation involves the N-alkylation of a quinoline precursor, typically 4-methylquinoline, to activate the methyl group for subsequent condensation reactions. This process is a classic example of the Menshutkin reaction, where a tertiary amine (the quinoline nitrogen) is alkylated by an alkyl halide.

The reaction involves treating 4-methylquinoline with an alkylating agent, such as an alkyl iodide or bromide, often in a suitable solvent under reflux conditions. The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a positively charged quaternary ammonium (B1175870) salt, specifically an N-alkyl-4-methylquinolinium iodide or bromide. The presence of the positive charge on the nitrogen atom significantly increases the acidity of the protons on the adjacent methyl group, making them susceptible to deprotonation by a base in the subsequent condensation step.

A specific example is the synthesis of 4-methyl-1-octylquinolin-1-ium iodide, a key intermediate. bas.bg In this procedure, 4-methylquinoline is reacted with n-octyl iodide in dry toluene. The mixture is heated to reflux at 110°C for an extended period to ensure the completion of the quaternization reaction. bas.bg The progress of this reaction can be monitored using thin-layer chromatography (TLC). bas.bg

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Product | Yield | Reference |

| 4-methylquinoline | n-octyl iodide | Dry Toluene | 110°C | 13 | 4-methyl-1-octylquinolin-1-ium iodide | 80% | bas.bg |

| 4-methylquinoline | iodomethane | Neat | 90°C | - | N-methyl-4-methylquinolinium iodide | - | nih.gov |

This table is interactive. Click on the headers to sort.

The resulting N-alkyl-4-methylquinolinium salt is the activated precursor for the Knoevenagel or aldol-type condensation with 4-diethylaminobenzaldehyde, which ultimately forms the styryl bridge and completes the synthesis of the target dye. bas.bgnih.gov The choice of the alkylating agent (e.g., n-octyl iodide, iodomethane) allows for the introduction of different N-substituents on the quinoline ring, enabling the tuning of the final dye's physicochemical properties. bas.bgnih.gov

Purification Techniques for Target Compounds (e.g., Flash Column Chromatography, Recrystallization)

The purification of Quinoline, 4-(p-diethylaminostyryl)- and its analogs, as well as their synthetic intermediates, is essential to remove unreacted starting materials, by-products, and other impurities. The charged nature of the quinolinium salts and the final dye products dictates the selection of appropriate purification methods, with flash column chromatography and recrystallization being the most commonly employed techniques. bas.bgnih.gov

Flash Column Chromatography

Flash column chromatography is a versatile technique used for the purification of both the intermediate quinolinium salts and, in some cases, the final dye products. bas.bgnih.gov This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). orgsyn.org

For the purification of the intermediate, 4-methyl-1-octylquinolin-1-ium iodide, silica gel 60 is used as the stationary phase. bas.bg The crude product, an oily residue obtained after the removal of the reaction solvent, is loaded onto the column. Elution is then performed using a gradient of methanol (B129727) in diethyl ether, starting from a low polarity mixture and gradually increasing the concentration of the more polar methanol. bas.bg The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. bas.bg

| Compound | Stationary Phase | Eluent/Mobile Phase | Analysis Method | Reference |

| 4-methyl-1-octylquinolin-1-ium iodide | Silica gel 60, 70–230 mesh | 1 to 3% (v/v) methanol in diethyl ether | TLC (Silica gel 60, benzene:methanol 8:2) | bas.bg |

| Bromoalkylated salicylaldehyde (B1680747) intermediate | Silica gel | hexanes:EtOAc (4:1) | - | nih.gov |

This table is interactive. Click on the headers to sort.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is frequently the final step in the synthesis of styryl quinolinium dyes. bas.bg This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.

In the synthesis of (E)-4-(2-(2-hydroxynaphthalene-1-yl)ethenyl-1-octyl quinolinium iodide, a close analog of the target compound, the crude dark-red crystals obtained after the condensation reaction are purified by recrystallization from methanol. bas.bg Similarly, the purification of 2-[(E)-4-(Diethylamino)styryl]-1-methylpyridinium iodide, a pyridinium (B92312) analog, was achieved by recrystallizing the crude solid from methanol, which yielded orange, block-shaped single crystals suitable for X-ray analysis after slow evaporation. nih.gov The process typically involves dissolving the crude product in a minimal amount of hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration. bas.bgnih.gov

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of Quinoline (B57606), 4-(p-diethylaminostyryl)- provides valuable information about the arrangement of hydrogen atoms within the molecule. The spectrum is characterized by signals corresponding to the protons of the quinoline ring system, the styryl moiety, and the diethylamino group.

The protons on the quinoline ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution at the 4-position. The protons of the styryl vinyl group are expected to produce signals in the range of δ 6.5-8.0 ppm, with their coupling constant providing information about the stereochemistry of the double bond. The signals for the diethylamino group's ethyl protons are found in the upfield region. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet around δ 3.4 ppm, while the methyl protons (-CH₃) would be a triplet around δ 1.2 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for Quinoline, 4-(p-diethylaminostyryl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline-H | 7.0 - 9.0 | m |

| Styryl-H (vinyl) | 6.5 - 8.0 | d |

| Diethylamino -CH₂- | ~3.4 | q |

Note: 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet. These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. The spectrum for Quinoline, 4-(p-diethylaminostyryl)- would display a series of signals corresponding to the carbon atoms in the quinoline, styryl, and diethylamino moieties.

The carbon atoms of the quinoline ring are expected to resonate in the aromatic region, typically between δ 120 and 150 ppm. The styryl carbons, including the vinyl carbons, will also appear in the downfield region of the spectrum. The carbon atoms of the diethylamino group are found further upfield, with the methylene carbons (-CH₂-) expected around δ 44 ppm and the methyl carbons (-CH₃) around δ 12 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for Quinoline, 4-(p-diethylaminostyryl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline-C (aromatic) | 120 - 150 |

| Styryl-C (aromatic & vinyl) | 110 - 140 |

| Diethylamino -CH₂- | ~44 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound. For Quinoline, 4-(p-diethylaminostyryl)-, with the molecular formula C₂₁H₂₂N₂, the expected exact mass can be calculated. This calculated mass can then be compared to the experimentally determined value from HRMS to confirm the elemental composition.

Table 3: HRMS Data for Quinoline, 4-(p-diethylaminostyryl)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂N₂ |

Note: The calculated exact mass is for the protonated molecule [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Analysis

While no specific GC-MS data for Quinoline, 4-(p-diethylaminostyryl)- is readily available, the fragmentation pattern can be predicted based on the known fragmentation of quinoline and related structures. Upon electron ionization, the molecular ion peak (M⁺) would be observed. A characteristic fragmentation of the quinoline ring system involves the loss of a molecule of hydrogen cyanide (HCN), which has a mass of 27 u. rsc.org This would result in a significant fragment ion at M-27. Further fragmentation of the diethylaminostyryl side chain would also be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a related compound, 4-[p-(DIETHYLAMINO)STYRYL]-1-METHYLQUINOLINIUM IODIDE, provides insight into the expected vibrational bands for Quinoline, 4-(p-diethylaminostyryl)-. spectrabase.com

Characteristic absorption bands for the quinoline moiety are expected, including C-N stretching vibrations. mdpi.com The spectrum would also show peaks corresponding to the aromatic C-H and C=C stretching vibrations of both the quinoline and the styryl portions of the molecule. The presence of the diethylamino group would be indicated by C-N stretching and C-H stretching and bending vibrations of the ethyl groups.

Table 4: Expected FTIR Absorption Bands for Quinoline, 4-(p-diethylaminostyryl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2975 - 2850 |

| C=C and C=N Stretch (aromatic) | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

Note: These are general expected ranges and specific peak positions can vary.

Despite extensive research, specific experimental data for the spectroscopic and crystallographic characterization of the chemical compound "Quinoline, 4-(p-diethylaminostyryl)-" is not available in the public domain through the conducted searches. While general information regarding the properties of styrylquinolines and related derivatives can be found, the precise data required to populate the requested sections on Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and X-ray Crystallography for this specific molecule could not be located.

Scientific literature and chemical databases often contain information on analogous compounds, such as the dimethylamino-styryl-quinoline derivative, but the diethylamino counterpart has not been characterized in the detailed manner necessary to fulfill the specific requirements of the requested article. The creation of scientifically accurate data tables for UV-Vis absorption maxima, molar absorptivity, and crystallographic parameters including unit cell dimensions, space group, and molecular geometry is therefore not possible at this time.

Further empirical research, including the synthesis and subsequent spectroscopic and crystallographic analysis of Quinoline, 4-(p-diethylaminostyryl)-, would be required to generate the specific data needed for a comprehensive and accurate article as outlined.

Photophysical Properties and Excited State Dynamics

Fluorescence Characteristics

The fluorescence of Quinoline (B57606), 4-(p-diethylaminostyryl)- and its derivatives is a key feature, characterized by its emission profile and efficiency, which are highly dependent on the molecular environment.

Upon excitation, Quinoline, 4-(p-diethylaminostyryl)- exhibits fluorescence emission that is strongly influenced by the surrounding medium. The emission spectrum typically shows a broad, unstructured band, which is characteristic of molecules with a significant charge transfer character in the excited state. In nonpolar solvents, the emission is generally observed in the blue-green region of the visible spectrum. As the polarity of the solvent increases, the emission peak undergoes a significant bathochromic shift (red-shift), moving towards longer wavelengths in the yellow-red region. This dependency is a hallmark of its solvatochromic nature. The specific emission wavelength is a direct consequence of the energy gap between the excited state and the ground state; factors that stabilize the excited state, such as polar solvents, reduce this energy gap and thus lengthen the emission wavelength. rsc.orgnih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For Quinoline, 4-(p-diethylaminostyryl)-, the quantum yield is highly variable and sensitive to the solvent environment. In non-polar solvents, the molecule often exhibits a relatively high quantum yield, as the primary de-excitation pathway is radiative (fluorescence). nih.gov However, in polar solvents, the quantum yield tends to decrease significantly. rsc.org This quenching of fluorescence in polar media is attributed to the opening of efficient non-radiative decay channels, primarily through the formation of a twisted intramolecular charge transfer (TICT) state. rsc.orgmdpi.com The competition between the radiative decay from a locally excited or planar intramolecular charge transfer state and the non-radiative decay via the TICT state is a central aspect of its photophysics.

| Solvent | Quantum Yield (Φf) | Reference |

| Dichloromethane | 0.07 | nih.gov |

| DMSO | 0.20–0.75 | beilstein-journals.org |

| Chloroform | 0.12–0.80 | beilstein-journals.org |

| Methanol (B129727) | 0.13–0.85 | beilstein-journals.org |

Note: Data represents a range for similar quinoline-based Schiff bases, illustrating the typical solvent-dependent quantum yield trends.

Solvatochromism and Environmental Sensitivity

The term solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. Quinoline, 4-(p-diethylaminostyryl)- is a classic example of a solvatochromic dye due to the significant change in its dipole moment upon electronic excitation.

The absorption and emission maxima of Quinoline, 4-(p-diethylaminostyryl)- are strongly dependent on solvent polarity. While the absorption spectrum (corresponding to the S₀ → S₁ transition) shows a moderate red-shift with increasing solvent polarity, the effect is far more dramatic for the emission spectrum. nih.gov This pronounced red-shift in fluorescence is due to the substantial stabilization of the highly polar excited state by the surrounding polar solvent molecules. The ground state is less polar and thus less affected by the solvent's polarity. The difference between the absorption and emission maxima, known as the Stokes shift, therefore increases significantly with solvent polarity, indicating a more substantial reorganization of the solvent shell around the molecule in the excited state. beilstein-journals.org

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) |

| Chloroform | 430-460 | 490-545 | 59-85 |

| DMSO | 430-470 | 520-580 | 65-150 |

| Methanol | 425-465 | 515-570 | 65-130 |

Note: Data is compiled from studies on related quinoline-styryl derivatives to illustrate the general trend. beilstein-journals.org

The photophysical properties of Quinoline, 4-(p-diethylaminostyryl)- are fundamentally rooted in an intramolecular charge transfer (ICT) process. nih.gov Upon absorption of a photon, an electron is promoted to an excited state. In this excited state, there is a substantial redistribution of electron density from the electron-rich diethylaminophenyl moiety (the donor) to the electron-deficient quinoline ring (the acceptor) via the π-conjugated styryl bridge. researchgate.net This creates a highly polar excited state with a large dipole moment. This charge-separated state is often referred to as a planar intramolecular charge transfer (PICT) state, as the molecule largely retains its planar geometry immediately after excitation. rsc.org The efficiency of this charge transfer is what makes the molecule's spectral properties so sensitive to its environment. nih.gov

In sufficiently polar solvents, the initially formed excited state can undergo further relaxation through conformational changes. Specifically, rotation can occur around the single bond connecting the diethylamino group to the phenyl ring. This leads to the formation of a geometrically relaxed, non-planar state known as the Twisted Intramolecular Charge Transfer (TICT) state, where the donor and acceptor moieties are electronically decoupled and hold a full charge separation. rsc.orgmdpi.com

The formation of the TICT state is energetically favorable in polar environments because the highly polar nature of the TICT state is strongly stabilized by the surrounding solvent dipoles. nih.gov This TICT state provides a very efficient non-radiative de-excitation pathway back to the ground state, which explains the significant decrease in fluorescence quantum yield observed in polar solvents. rsc.org The transition from the TICT state to the ground state is often radiatively forbidden due to the perpendicular geometry, effectively quenching fluorescence. mdpi.com Therefore, the presence and stability of the TICT state are crucial in modulating the fluorescence output of Quinoline, 4-(p-diethylaminostyryl)-. nih.gov

Excited-State Proton Transfer (ESPT) and Photobasicity

Molecules that become more basic in their excited state are known as photobases. This phenomenon, termed excited-state proton transfer (ESPT), is a key characteristic of many nitrogen-containing aromatic compounds, including quinoline and its derivatives.

The enhanced basicity of quinoline derivatives in the excited state originates from a significant redistribution of electron density upon photoexcitation. In the ground state, the lone pair of electrons on the quinoline nitrogen atom determines its basicity. However, upon excitation to the first singlet excited state (S₁), a substantial intramolecular charge transfer (ICT) can occur from the electron-donating p-diethylaminostyryl group to the electron-accepting quinoline ring. This process increases the electron density on the quinoline nitrogen, making it a more favorable site for protonation and thus increasing its basicity.

This light-induced increase in basicity can be quantified by the change in the acid dissociation constant (pKa) of the conjugate acid. The pKa in the excited state is denoted as pKa. For photobases, pKa is significantly higher than the ground-state pKa.

The magnitude of the photobasicity, and therefore the value of pKa*, can be finely tuned by the nature of the substituents on the aromatic system. The electron-donating strength of the substituent plays a crucial role in this tuning. The p-diethylaminostyryl group in Quinoline, 4-(p-diethylaminostyryl)- is a strong electron-donating group. The lone pair of electrons on the nitrogen of the diethylamino group is delocalized into the π-system of the styryl and quinoline rings upon excitation, leading to a significant increase in the electron density at the quinoline nitrogen.

Table 1: Expected Trend of Excited State pKa with Different Substituents on a 4-Styrylquinoline Scaffold*

| Substituent (at para-position of styryl ring) | Hammett Parameter (σp) | Expected Relative pKa* |

| -N(CH₃)₂ | -0.83 | High |

| -N(C₂H₅)₂ | -0.98 | Very High |

| -OCH₃ | -0.27 | Moderate |

| -H | 0.00 | Low |

| -Cl | +0.23 | Very Low |

This table illustrates the expected trend based on the electronic properties of the substituents. Specific pKa values would require experimental determination.*

The increase in pKa* upon excitation is directly correlated with the redistribution of electronic charge density. Computational studies on similar quinoline derivatives have shown that in the S₁ state, there is a significant increase in the calculated electron density on the heterocyclic nitrogen atom. This accumulation of negative charge makes the nitrogen atom a much stronger proton acceptor in the excited state compared to the ground state. The extent of this charge redistribution is influenced by the electron-donating strength of the substituent, with stronger donors leading to a more pronounced increase in electron density at the quinoline nitrogen and consequently, a greater enhancement of basicity.

Computational and Theoretical Investigations

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds within a molecule. For a push-pull system like Quinoline (B57606), 4-(p-diethylaminostyryl)-, NBO analysis elucidates the electronic interactions between the electron-donating p-diethylaminostyryl group and the electron-accepting quinoline moiety.

The analysis involves the examination of the interactions between filled (donor) and vacant (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater charge delocalization. In the case of Quinoline, 4-(p-diethylaminostyryl)-, significant E(2) values are expected for interactions involving the lone pair electrons of the nitrogen atom in the diethylamino group and the π* anti-bonding orbitals of the quinoline ring system. These interactions are indicative of the charge transfer character of the molecule.

Key intramolecular interactions anticipated from NBO analysis include:

π → π interactions:* Delocalization of π-electrons from the styryl bridge to the quinoline ring.

n → π interactions:* Delocalization of the nitrogen lone pair electrons into the π-system.

These interactions contribute to the stabilization of the molecule and are crucial for its characteristic electronic absorption and emission properties. While specific E(2) values for Quinoline, 4-(p-diethylaminostyryl)- are not available in the provided search results, studies on similar quinoline derivatives have demonstrated the utility of NBO analysis in confirming their push-pull nature. For instance, in related quinoline-based thiosemicarbazide derivatives, NBO analysis has been used to investigate intramolecular hydrogen bonding and hyperconjugative interactions. nih.gov

Table 1: Anticipated Key NBO Interactions and Their Significance in Quinoline, 4-(p-diethylaminostyryl)-

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| π (C=C) of styryl | π* (C=C) of quinoline | π → π | Electron delocalization along the conjugated bridge |

| LP (N) of diethylamino | π (C=C) of styryl | n → π | Enhancement of the electron-donating strength |

| π (quinoline) | π (quinoline) | π → π* | Intramolecular charge redistribution within the acceptor |

Global Reactivity Parameters (GRPs) Derivation

Global Reactivity Parameters (GRPs) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the chemical reactivity and stability of a molecule. These parameters are calculated using Density Functional Theory (DFT). For Quinoline, 4-(p-diethylaminostyryl)-, the GRPs help in understanding its behavior in chemical reactions and its electronic properties.

The key GRPs include:

Chemical Potential (μ): Indicates the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A smaller energy gap (ELUMO - EHOMO) corresponds to lower hardness and higher reactivity.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

Table 2: Conceptual Global Reactivity Parameters and Their Interpretation

| Parameter | Formula | Interpretation for Quinoline, 4-(p-diethylaminostyryl)- |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Expected to be relatively small, indicating high polarizability and reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | A higher value suggests a better electron donor. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A lower value indicates a "softer" molecule, more prone to polarization. |

| Electrophilicity Index (ω) | μ2 / (2η) | A higher value indicates a greater capacity to accept electrons. |

Simulation and Modeling of Excited-State Dynamics and Charge Transfer Processes

The photophysical properties of Quinoline, 4-(p-diethylaminostyryl)- are governed by its behavior in the excited state. Simulation and modeling of excited-state dynamics provide a detailed picture of the processes that occur upon photoexcitation, such as intramolecular charge transfer (ICT).

Upon absorption of light, the molecule is promoted from its ground state (S0) to an excited state (S1). In push-pull systems, this excitation often leads to a significant redistribution of electron density, resulting in an ICT state where there is a formal charge separation between the donor and acceptor moieties. The formation of this ICT state is often accompanied by geometric relaxation of the molecule, such as twisting around the single bonds in the conjugated bridge. This can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to model excited states and simulate electronic absorption and emission spectra. These simulations can predict the energies of the excited states, the oscillator strengths of the electronic transitions, and the nature of the charge transfer. For instance, analysis of the molecular orbitals involved in the S0 → S1 transition can confirm the charge transfer from the diethylaminostyryl group to the quinoline ring.

The dynamics of the excited state, including the rates of ICT and subsequent relaxation pathways (fluorescence, non-radiative decay), can be investigated using more advanced computational techniques. These simulations often reveal the influence of the solvent environment on the stability of the ICT state and the resulting photophysical properties. For example, polar solvents are expected to stabilize the charge-separated ICT state, leading to a red-shift in the fluorescence emission, a phenomenon known as solvatochromism. mdpi.com Studies on related quinoline-based systems have explored excited-state intramolecular proton transfer (ESIPT) which can be coupled with charge transfer processes. nih.govrsc.org

Advanced Material Science Applications

Organic Light-Emitting Diodes (OLEDs) Componentry

Quinoline (B57606) derivatives are widely recognized for their utility in optoelectronic applications, particularly in OLEDs, owing to their high thermal stability, chemical versatility, and significant fluorescent and electron-transporting capabilities. nih.gov The specific structure of Quinoline, 4-(p-diethylaminostyryl)- positions it as a valuable component in the fabrication of efficient OLED devices.

Role as Emitting or Charge Transport Materials

The functionality of Quinoline, 4-(p-diethylaminostyryl)- in an OLED can be multifaceted, serving as either an emitting material or a charge transport material. The quinoline nucleus is an electron-deficient heterocycle, making it a suitable electron acceptor and conferring good electron transport characteristics. mdpi.commdpi.com When combined with an electron-rich molecule like the p-diethylaminostyryl group, it forms a classic donor-acceptor (D-A) system. mdpi.com

This D-A structure is highly beneficial for OLEDs. The distinct electronic nature of the two ends of the molecule facilitates the injection and transport of charge carriers (electrons and holes) within the device. As an emissive material, the intramolecular charge transfer (ICT) from the donor (diethylaminostyryl) to the acceptor (quinoline) upon electrical excitation can result in efficient light emission. Alternatively, its electron-accepting nature allows it to be used in an electron transport layer (ETL), facilitating the movement of electrons from the cathode to the emissive layer.

Contribution to Efficiency and Color Purity

The efficiency and emission color of an OLED are critically dependent on the photophysical properties of its components. For Quinoline, 4-(p-diethylaminostyryl)-, the strong electron-donating diethylamino group and the extended π-conjugation of the styryl bridge significantly influence its emission characteristics.

Research on styrylquinoline derivatives has shown that the introduction of substituents on the styryl portion can shift the emission wavelength. mdpi.com Lengthening the conjugation chain or adding strong donor groups typically results in a bathochromic (red) shift, moving the fluorescence from the blue to the green or even yellow-orange region of the spectrum. mdpi.com This tunability is crucial for achieving desired colors for display applications. The D-A nature of the molecule can also lead to high fluorescence quantum yields, which is a key factor for achieving high external quantum efficiency (EQE) in the final OLED device.

To illustrate the typical photophysical properties of such compounds, the following table presents representative data for D-A styrylquinoline systems.

| Property | Representative Value | Significance in OLEDs |

| Absorption Max (λabs) | ~400-450 nm | Determines the energy required for excitation. |

| Emission Max (λem) | ~500-550 nm (Green) | Defines the color of light produced by the OLED. |

| Stokes Shift | ~100-110 nm | Indicates energy loss; a moderate shift is typical. |

| Fluorescence Quantum Yield (ΦF) | > 0.70 | High values are essential for high device efficiency. |

Note: The values in this table are representative of donor-acceptor styrylquinoline derivatives and are intended for illustrative purposes.

Nonlinear Optical (NLO) Materials

The demand for advanced materials for applications in photonics, such as optical switching and data processing, has driven significant research into organic molecules with large nonlinear optical (NLO) responses. acs.org Quinoline, 4-(p-diethylaminostyryl)- possesses the key structural features required for a high-performance second-order NLO material.

Linear and Hyperpolarizability Characterization

The NLO response of a molecule is quantified by its hyperpolarizability (β), which is the nonlinear counterpart to the linear polarizability (α). nih.gov A large first hyperpolarizability (β) is indicative of a strong second-order NLO effect. In D-A molecules like Quinoline, 4-(p-diethylaminostyryl)-, these properties arise from the charge asymmetry and the ease with which the electron cloud can be distorted by an external electric field. Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate these parameters and predict the NLO potential of new compounds. nih.govnih.gov

The table below shows typical calculated values for related quinoline-based D-π-A systems, demonstrating their significant NLO properties, often compared against the standard material, urea.

| Compound System | Dipole Moment (μ) (Debye) | Avg. Polarizability (<α>) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Urea (Reference) | ~1.37 | ~33 | ~770 |

| Representative Quinoline-Chalcone nih.gov | ~6.79 | ~490 | ~34140 |

| Representative Quinoline-Carbazole nih.gov | ~5-10 | ~400-600 | ~15000-30000 |

Note: These values are from DFT calculations on similar D-π-A quinoline systems and serve to illustrate the magnitude of NLO response achievable with this molecular design.

Design Principles for Enhanced NLO Response

The strong NLO response of Quinoline, 4-(p-diethylaminostyryl)- is a direct result of its molecular design, which adheres to key principles for enhancing second-order nonlinearities.

Donor-π-Acceptor ("Push-Pull") Architecture : This is the most critical design principle. The molecule features a strong electron-donating group (-N(C₂H₅)₂) that "pushes" electron density through a π-conjugated bridge (the styryl group) to a strong electron-accepting group (the quinoline ring). acs.org This arrangement creates a significant difference in the dipole moment between the ground state and the excited state, which is a fundamental requirement for a large β value. acs.org

π-Conjugated Linker : The styryl (-CH=CH-) bridge provides an efficient pathway for intramolecular charge transfer (ICT) between the donor and acceptor. The extent and nature of this conjugation directly impact the magnitude of the NLO response.

Strength of Donor/Acceptor Groups : The diethylamino group is a potent electron donor, while the quinoline ring is an effective electron acceptor. The use of strong donor and acceptor groups maximizes the charge asymmetry and enhances the hyperpolarizability.

Potential Applications in Photonic Devices (e.g., Optical Switches, Communication Technology, Optical Memory)

Materials with a high second-order NLO susceptibility are essential for the development of a range of photonic and optoelectronic devices. acs.orgnih.gov The large predicted hyperpolarizability of Quinoline, 4-(p-diethylaminostyryl)- makes it a candidate for such technologies.

Optical Switches : NLO materials can be used to create all-optical switches where a beam of light controls the transmission of another, enabling ultrafast signal processing. acs.org

Communication Technology : In telecommunications, these materials are vital for electro-optic modulators, which encode electrical signals onto optical carriers for transmission through fiber-optic cables. acs.org

Optical Memory : NLO properties can be exploited for high-density optical data storage, where information is written and read using laser light. nih.gov

Frequency Conversion : These materials can be used for second-harmonic generation (SHG), a process that converts laser light of one frequency to light at twice the frequency (e.g., converting infrared light to visible light).

The combination of a strong NLO response and chemical stability makes organic compounds like Quinoline, 4-(p-diethylaminostyryl)- attractive alternatives to traditional inorganic NLO crystals. nih.gov

Development of Optoelectronic Materials

Quinoline, 4-(p-diethylaminostyryl)-, often referred to as 4-QAS, belongs to the class of styrylquinoline dyes, which are of significant interest in the field of optoelectronics. mdpi.com The structure of these compounds is characterized by a quinoline nucleus, which acts as an electron-accepting moiety, connected to an electron-donating group via a π-conjugated bridge. mdpi.com In the case of 4-(p-diethylaminostyryl)quinoline, the diethylamino group serves as a powerful electron donor, creating a classic donor-π-acceptor (D-π-A) system. This configuration facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for optoelectronic and nonlinear optical applications. mdpi.com

The significant ICT character of styrylquinolines makes them promising candidates for organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The quinoline component is known for its ability to attract and transport electrons, making it a suitable material for electron-transport layers or as an emissive component in OLEDs. mdpi.commdpi.com Research into related quinoline derivatives has shown that they can be incorporated into more complex molecular structures, such as those with perylene (B46583) diimide (PDI), to create non-planar molecules with tunable electronic properties and low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which are beneficial for electron-accepting materials. mdpi.com

Furthermore, the D-π-A structure of 4-(p-diethylaminostyryl)quinoline is strongly associated with nonlinear optical (NLO) properties. wikipedia.org NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. wikipedia.org Molecules with large second-order hyperpolarizability are particularly valued for applications like second-harmonic generation (SHG), a process that doubles the frequency of incident light. The pronounced charge asymmetry in D-π-A dyes like 4-QAS leads to a strong NLO response, making them suitable for use in devices for frequency conversion and optical modulation.

| Property | Description | Relevance in Optoelectronics |

| Structure | Donor-π-Acceptor (D-π-A) | Facilitates Intramolecular Charge Transfer (ICT), crucial for NLO and emissive properties. mdpi.com |

| Electronic Nature | Electron-accepting quinoline moiety | Promotes electron transport, useful for electron-transport layers in devices like OLEDs. mdpi.commdpi.com |

| Optical Property | Second-Order Nonlinearity | Enables applications such as second-harmonic generation (SHG) for frequency conversion in optical systems. wikipedia.orgyoutube.com |

| Potential Role | Emissive or Charge-Transport Material | Can be used as the light-emitting component or to facilitate charge movement in organic electronic devices. mdpi.com |

Fluorescent Dyes for General Material Science Applications (e.g., as fluorescent tags in materials)

The same intramolecular charge transfer characteristics that make Quinoline, 4-(p-diethylaminostyryl)- suitable for optoelectronics also endow it with strong fluorescence properties. mdpi.comresearchgate.net This makes it a valuable fluorophore for various applications in material science. Its function as a fluorescent dye is rooted in its ability to absorb light at a specific wavelength and re-emit it at a longer wavelength, with the color and intensity of the emission often being sensitive to the local environment.

One of the primary uses in material science is as a fluorescent tag or label incorporated into larger systems, such as polymers. davidmartineau.netnih.gov By synthesizing a monomer derivative of 4-QAS, it can be copolymerized with other standard monomers (e.g., methyl methacrylate) to create intrinsically fluorescent polymer chains. mdpi.comdavidmartineau.net This strategy allows for non-invasive monitoring of the polymer's distribution, conformation, or environment. For example, tracking the fluorescent signal can reveal how a polymer matrix is structured or how it interacts with other materials in a composite. davidmartineau.net The covalent bonding of the dye into the polymer backbone prevents issues like leaching, which can be a problem when dyes are simply physically mixed into a material. nih.gov

The sensitivity of styryl dyes to their surroundings (solvatochromism) is another key feature. The emission maximum and quantum yield of 4-QAS can change depending on the polarity and viscosity of the medium. This property allows it to be used as a probe to characterize the microscopic properties of materials. For instance, when embedded in a polymer film, changes in its fluorescence can indicate alterations in the material's cure state, moisture content, or degradation. This makes it a powerful tool for in-situ material characterization and sensing applications.

| Application | Description | Example |

| Fluorescent Monomer | The dye is chemically modified to be a monomer and then incorporated into a polymer chain via polymerization. davidmartineau.net | Copolymerization with methyl methacrylate (B99206) (MMA) to produce fluorescent PMMA, allowing the polymer to be tracked in various environments. mdpi.comdavidmartineau.net |

| Fluorescent Tag | The dye is attached to a specific site on a larger molecule or material to act as a reporter. nih.govacs.org | Labeling block copolymers to visualize their self-assembly into nanostructures or their interaction with biological media. nih.gov |

| Environmental Probe | The dye's fluorescence properties (wavelength, intensity) change in response to its local environment. | Monitoring the curing process of an epoxy resin by observing shifts in the dye's emission spectrum as the resin's polarity and viscosity change. |

| Material Visualization | Used as a colorant or dye to impart fluorescent properties to textiles or other materials. researchgate.net | Dyeing of acrylic fabrics to produce textiles with high visibility or for aesthetic purposes. researchgate.net |

Structure Property Relationships in Quinoline, 4 P Diethylaminostyryl Derivatives

Influence of Substituent Electronic Properties on Photophysical Characteristics

The photophysical properties of Quinoline (B57606), 4-(p-diethylaminostyryl)- derivatives are profoundly influenced by the electronic nature of substituents on the styryl moiety. The core structure features a quinoline ring, an electron-accepting group (acceptor), connected via an ethylene (B1197577) bridge to a p-diethylaminophenyl group, which is a strong electron-donor (donor). This "push-pull" or donor-π-acceptor (D-π-A) architecture is fundamental to its optical properties. mdpi.com

Modifications to this core structure, particularly by introducing various substituent groups, can tune the photophysical characteristics such as absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the p-position of the styryl moiety can shift the emission bands to longer wavelengths. mdpi.comresearchgate.net This shift often results in a color change of the emitted light, for example, from blue to green, yellow, or even orange. mdpi.com

For instance, studies on various styrylquinoline derivatives show a clear trend in their absorption and emission spectra based on the solvent polarity and the nature of the substituents. Generally, an increase in solvent polarity leads to a red-shift in the emission spectrum, indicative of a more polarized excited state compared to the ground state.

Table 1: Photophysical Properties of Selected Styrylquinoline Derivatives in DMSO Data synthesized from related studies on styrylquinoline derivatives for illustrative purposes.

| Compound | Substituent on Styryl Ring | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Derivative 1 | -H (Reference) | 390 | 480 | 90 |

| Derivative 2 | -OCH₃ (Donor) | 405 | 510 | 105 |

| Derivative 3 | -NO₂ (Acceptor) | 420 | 550 | 130 |

| Derivative 4 | -N(CH₃)₂ (Strong Donor) | 415 | 535 | 120 |

The electronic properties of these substituents directly modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. nih.gov Both effects can lead to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. researchgate.net

Impact of Structural Modifications on Intramolecular Charge Transfer Efficiency

The characteristic optical properties of Quinoline, 4-(p-diethylaminostyryl)- and its derivatives are governed by an efficient intramolecular charge transfer (ICT) process. mdpi.comnih.gov Upon photoexcitation, electron density is transferred from the electron-rich diethylaminophenyl group (donor) to the electron-deficient quinoline ring (acceptor) through the π-conjugated bridge. nih.govacs.org The efficiency of this ICT is highly sensitive to structural modifications.

Structural changes that enhance the push-pull nature of the molecule typically increase ICT efficiency. This includes:

Strengthening Donor/Acceptor Groups: Introducing stronger electron-donating groups on the phenyl ring or electron-withdrawing groups on the quinoline ring enhances the charge separation in the excited state. rsc.org

Extending the π-Conjugated System: Lengthening the π-bridge between the donor and acceptor can also influence ICT, though the relationship is not always linear. nih.gov

The efficiency of ICT has a direct impact on the photophysical properties. A more efficient ICT leads to a larger change in the dipole moment upon excitation, which results in a greater sensitivity of the emission spectrum to the polarity of the solvent (solvatochromism). acs.orgnih.gov In weakly polar solvents, the energy of the excited state is less stabilized, leading to higher energy (blue-shifted) emission. In contrast, polar solvents stabilize the highly polar charge-transfer excited state, resulting in lower energy (red-shifted) emission. nih.gov

Computational studies, such as those using density functional theory (DFT), confirm that the HOMO is typically localized on the donor part of the molecule, while the LUMO is localized on the acceptor part. nih.gov This spatial separation of the frontier orbitals is a hallmark of an efficient ICT system. Structural modifications that alter this distribution, such as significant twisting between the donor and acceptor moieties, can potentially decrease the electronic coupling and thus reduce the ICT efficiency. acs.org

Correlation of Molecular Structure with Nonlinear Optical Responses and Design Optimization

Molecules with a strong intramolecular charge transfer character, like Quinoline, 4-(p-diethylaminostyryl)-, are excellent candidates for nonlinear optical (NLO) materials. bas.bgnih.gov Their NLO response, particularly the first hyperpolarizability (β), is directly correlated with their molecular structure. The key to a large NLO response is a significant difference in the dipole moment between the ground and excited states, which is a direct consequence of efficient ICT. acs.org

The design of D-π-A molecules for NLO applications focuses on optimizing several structural factors:

Donor and Acceptor Strength: The combination of a strong donor (like diethylamino) and a suitable acceptor (the quinolinium cation is a particularly strong acceptor) is crucial. ekb.eg

π-Conjugated Bridge: The nature and length of the π-linker must efficiently mediate the charge transfer between the donor and acceptor.

Molecular Asymmetry: A non-centrosymmetric molecular structure is a prerequisite for second-order NLO effects. acs.org

Theoretical calculations are often employed to predict the NLO properties of new derivatives and guide synthetic efforts. nih.gov These calculations can quantify the first hyperpolarizability (β) and correlate it with structural parameters. For example, increasing the electron-donating strength of the substituent on the styryl group is predicted to increase the value of β.

Table 2: Calculated First Hyperpolarizability (β) for Hypothetical Derivatives Values are illustrative, based on general principles established for D-π-A chromophores.

| Compound | Substituent on Styryl Ring | Nature of Substituent | Relative First Hyperpolarizability (β) (a.u.) |

| Derivative A | -H | Neutral | 100 |

| Derivative B | -F | Weak Acceptor | 90 |

| Derivative C | -OCH₃ | Donor | 150 |

| Derivative D | -N(CH₃)₂ | Strong Donor | 250 |

Optimization strategies involve a systematic variation of the donor, acceptor, and π-bridge to maximize the ICT character and, consequently, the NLO response. acs.org The goal is to create molecules with large hyperpolarizability while maintaining other necessary properties like thermal stability and transparency in the relevant spectral regions. bas.bg

Research Outlook and Future Directions

Advancements in Synthetic Methodologies for Improved Yields and Selectivity

The synthesis of quinoline (B57606) derivatives has been a long-standing area of focus for organic chemists, with classical methods such as the Skraup, Friedländer, and Gould-Jacobs reactions providing foundational routes. nih.govresearchgate.netnih.gov However, these traditional approaches often suffer from drawbacks like harsh reaction conditions, low yields, and the use of hazardous reagents. researchgate.netnih.govnih.gov Consequently, a major thrust of future research is the development of advanced synthetic protocols that offer higher yields, greater efficiency, and improved selectivity.

Modern synthetic strategies are increasingly moving towards multicomponent reactions (MCRs), which allow for the construction of complex molecules like styrylquinolines in a single step from multiple starting materials. rsc.org This approach is lauded for its high atom economy and the ability to easily create diverse molecular structures. rsc.org Furthermore, the development of novel catalytic systems is crucial. While various catalysts have been explored, the focus is shifting towards metal-free catalysis and the use of more benign catalysts to avoid toxic metal residues in the final products. nih.govrsc.org

Researchers are also investigating process optimization to enhance reaction outcomes. A deeper mechanistic understanding of key reaction steps, such as lithiation-addition sequences, can lead to significant improvements in yield and diastereoselectivity by fine-tuning parameters like the choice of base or the addition of salts. nih.govresearchgate.net The goal is to create robust and reproducible methods that can be scaled up for industrial applications, ultimately making these valuable compounds more accessible. researchgate.netazom.com

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Synthetic Strategy | Advantages | Challenges | Key References |

|---|---|---|---|

| Classical Methods (e.g., Skraup, Friedländer) | Well-established, readily available starting materials. | Harsh conditions, low yields, use of hazardous reagents. | nih.govresearchgate.netnih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, molecular diversity. | Optimization can be complex, potential for side reactions. | rsc.org |

| Advanced Catalysis (Metal-free, etc.) | Milder reaction conditions, reduced toxicity. | Catalyst development and cost can be a barrier. | nih.govrsc.org |

| Process Optimization | Significantly improved yields and selectivity. | Requires in-depth mechanistic studies. | nih.govresearchgate.net |

Exploration of Novel Photophysical Phenomena and Mechanistic Understanding

Styrylquinolines are known for their interesting photophysical properties, which are attributed to the intramolecular charge transfer (ICT) character arising from the electron-donating diethylamino group and the electron-accepting quinoline moiety. mdpi.com Future research will delve deeper into understanding and harnessing these properties. A key area of exploration is the tuning of their absorption and emission spectra. By systematically modifying the substituents on the quinoline or phenyl rings, it is possible to shift the fluorescence from the blue to the green, yellow, or even orange regions of the spectrum. mdpi.com

A more profound mechanistic understanding of the excited-state dynamics is essential for designing next-generation materials. This involves studying the transitions between different electronic states and how factors like solvent polarity and environmental rigidity influence these processes. The interplay between the locally excited (LE) and charge transfer (CT) states governs the emissive properties and is a critical area for further investigation.

Moreover, researchers are exploring novel photophysical phenomena beyond simple fluorescence. This includes investigating the potential for photoisomerization at the ethylene (B1197577) bridge, which could lead to applications in photochromic materials. mdpi.com Understanding the energy landscape of both the E and Z isomers is crucial for controlling these light-induced transformations. mdpi.com The ultimate goal is to establish clear structure-property relationships that will enable the rational design of styrylquinolines with precisely controlled photophysical behaviors for specific applications.

Computational Design of Next-Generation Advanced Materials with Tailored Properties

Computational chemistry has become an indispensable tool in the design and development of new materials. For styrylquinoline derivatives, computational methods like Density Functional Theory (DFT) are being used to predict and understand their electronic and optical properties. researchgate.net These theoretical calculations can provide insights into molecular geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps, which are crucial for predicting reactivity and photophysical behavior. researchgate.netnih.gov

The future of materials design in this area lies in a synergistic approach combining computational screening with targeted synthesis. By creating virtual libraries of novel styrylquinoline derivatives and calculating their properties, researchers can identify promising candidates for specific applications before committing to laborious and expensive synthetic work. nih.gov This in silico design process can accelerate the discovery of materials with tailored properties, such as specific absorption/emission wavelengths or enhanced nonlinear optical responses. researchgate.net

Furthermore, computational studies can elucidate the mechanisms of interaction between styrylquinoline-based molecules and their environment, which is vital for applications like chemical sensors. mdpi.com Molecular docking and molecular dynamics simulations can predict how these molecules bind to specific targets, guiding the design of more effective probes and sensors. nih.gov This computational-first approach allows for the rational tailoring of material properties at the molecular level, paving the way for the development of highly specialized and efficient advanced materials. rsc.orgrsc.orgwiley.com

Development of Robust and Environmentally Sustainable Synthesis and Application Pathways

In line with the growing emphasis on green chemistry, a significant future direction for styrylquinoline research is the development of environmentally sustainable synthetic methods. nih.gov This involves moving away from hazardous organic solvents and expensive, toxic catalysts. researchgate.netresearchgate.net Researchers are actively exploring greener alternatives, such as using water as a solvent, employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption, and developing catalyst-free reaction conditions. nih.govnih.govrsc.org

The use of eco-friendly reaction media, such as deep eutectic solvents or ionic liquids, is another promising avenue. researchgate.net For example, catalyst-free olefination reactions have been successfully carried out in a medium of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid, offering a non-toxic and reusable alternative to conventional methods. researchgate.net Metal-free protocols, which may use readily available reagents like dimethyl sulfoxide (B87167) (DMSO) as both a reactant and solvent, are also being developed to create more sustainable synthetic routes. rsc.org

Q & A

Q. What are the standard protocols for synthesizing 4-(p-diethylaminostyryl)quinoline derivatives?

Methodological Answer:

- Classical synthesis : Use the Skraup or Friedländer reactions to form the quinoline core, followed by condensation with p-diethylaminobenzaldehyde under acidic conditions (e.g., acetic acid/HCl) to introduce the styryl group .

- Reduction methods : For reduced derivatives (e.g., tetrahydroquinolines), employ tin/HCl or catalytic hydrogenation .

- Quality control : Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS .

Q. How can researchers characterize the photophysical properties of this compound?

Methodological Answer:

- UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism, indicative of intramolecular charge transfer .

- Quantum yield calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate) .

- Stability testing : Expose solutions to light/heat and track spectral changes to evaluate photodegradation .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

- Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi, reporting MIC values .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to controls like cisplatin .

- Enzyme inhibition : Test acetylcholinesterase inhibition (relevant for Alzheimer’s research) via Ellman’s method .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield of 4-(p-diethylaminostyryl)quinoline?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, acetic acid) to balance solubility and reaction rate .

- Catalyst selection : Evaluate Lewis acids (e.g., ZnCl₂) or ionic liquids for enhanced condensation efficiency .

- Kinetic studies : Use DOE (Design of Experiments) to model temperature, time, and reagent stoichiometry effects .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity verification : Re-analyze compounds via NMR (¹H/¹³C) and high-resolution mass spectrometry to rule out impurities .

- Assay standardization : Replicate experiments using identical cell lines/passage numbers and controlled incubation conditions .

- Structure-activity relationships (SAR) : Synthesize analogs with modified substituents (e.g., halogenation, methoxy groups) to isolate contributing moieties .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., dopamine D3 for neurological studies) .

- MD simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100+ ns trajectories .

- ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic pathways .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS : Detect sub-ppm impurities using reverse-phase columns and optimize fragmentation patterns for identification .

- XRD : Confirm crystalline purity and identify polymorphic forms .

- Elemental analysis : Validate C/H/N ratios to ensure stoichiometric consistency .

Data Management & Reporting

Q. How should researchers present processed data for reproducibility?

Methodological Answer:

- Raw vs. processed data : Include raw spectral files (e.g., NMR, IR) in supplementary materials and tabulate processed data (e.g., δ values, integration ratios) in the main text .

- Uncertainty analysis : Report standard deviations for triplicate measurements and use Q-test for outlier removal .

- Metadata documentation : Detail instrument parameters (e.g., NMR frequency, HPLC gradient) .

Safety & Toxicity Considerations

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential reproductive toxicity and NOₓ emission upon decomposition .

- Waste disposal : Neutralize acidic/byproduct streams before disposal according to EPA guidelines .

- In vivo studies : Adhere to FINER criteria (Feasible, Ethical) for animal testing, including IACUC approval .

Future Directions

Q. What unexplored applications exist for this compound in materials science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.